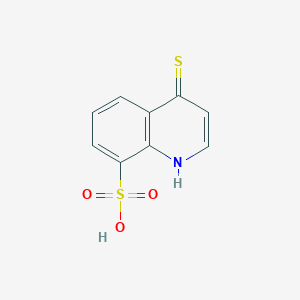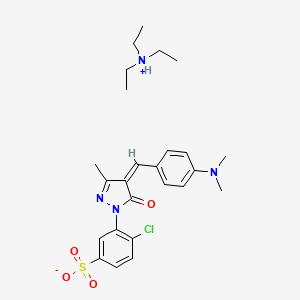![molecular formula C9H9BrN2O B12875316 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is a heterocyclic compound with a benzoxazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate bromomethyl precursors. One common method involves the reaction of 2-aminophenol with bromomethyl ketones under acidic conditions to form the benzoxazole ring . Another approach uses a combination of Brønsted acid and copper(I) iodide as catalysts to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of methyl-substituted benzoxazole.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromomethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the aminomethyl group, making it less versatile in forming hydrogen bonds.
2-(Aminomethyl)benzoxazole: Lacks the bromomethyl group, reducing its potential for covalent bonding with nucleophiles.
2-(Methyl)benzoxazole: Lacks both the aminomethyl and bromomethyl groups, limiting its reactivity.
Uniqueness
2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole is unique due to the presence of both aminomethyl and bromomethyl groups, which confer a combination of hydrogen bonding and covalent bonding capabilities.
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
[6-(bromomethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H9BrN2O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,4-5,11H2 |
Clé InChI |
ZJLHMYVKKNFRQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CBr)OC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)
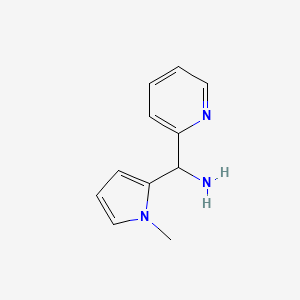
![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
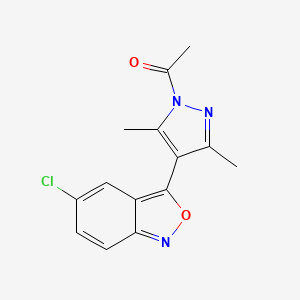
![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
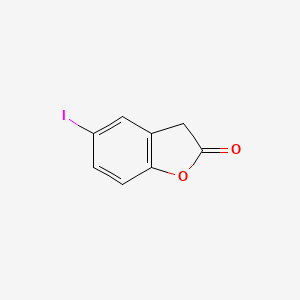
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)


![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)

